N-甲基-2-(三氟甲氧基)苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

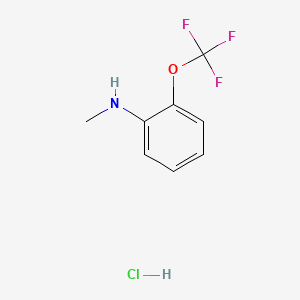

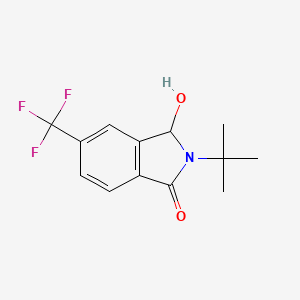

“N-Methyl-2-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 175278-04-3 . It has a molecular weight of 191.15 and its IUPAC name is N-methyl-2-(trifluoromethoxy)aniline . The compound is a light brown to brown liquid .

Molecular Structure Analysis

The InChI code for “N-Methyl-2-(trifluoromethoxy)aniline” is 1S/C8H8F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5,12H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-Methyl-2-(trifluoromethoxy)aniline” is a light brown to brown liquid . It should be stored in a refrigerator .科学研究应用

“N-Methyl-2-(trifluoromethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C8H8F3NO . It’s typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

One potential application of this compound is in the field of fluorine chemistry , which is a rapidly evolving area of research contributing to the modernization of materials, agriculture, and healthcare industries . Specifically, this compound could be used in the development of trifluoromethoxylation reagents . Trifluoromethoxylation is a type of fluorination, a chemical reaction that introduces a fluorine atom into a compound .

The methods of application or experimental procedures, technical details, and parameters would depend on the specific context of the research. For instance, in the synthesis of trifluoromethoxylation reagents, the compound might be used as a starting material or intermediate .

The results or outcomes obtained would also depend on the specific research context. In the case of developing new trifluoromethoxylation reagents, the outcome might be the creation of new compounds with unique physicochemical and biological properties .

-

Pharmaceutical Research

- This compound could be used in the development of new drugs . Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is becoming more and more important in pharmaceutical chemistry .

- The methods of application would involve the synthesis of new drug molecules using this compound as a starting material or intermediate .

- The outcomes could be the creation of new drugs with unique properties .

-

Agrochemical Research

- This compound could also be used in the development of new agrochemicals . Currently about 15% of the pesticides listed in the Pesticide Manual contain at least one fluorine atom . The trifluoromethoxy group is becoming more and more important in agrochemical research .

- The methods of application would involve the synthesis of new agrochemical molecules using this compound as a starting material or intermediate .

- The outcomes could be the creation of new agrochemicals with unique properties .

-

Material Science

- This compound could be used in the development of new materials . Fluorine-containing compounds are often used in the production of high-performance polymers and materials due to their unique properties .

- The methods of application would involve the synthesis of new materials using this compound as a starting material or intermediate .

- The outcomes could be the creation of new materials with unique properties .

-

Catalysis

- This compound could also be used in catalysis . For instance, it could be used in the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .

- The methods of application would involve using this compound in the catalytic cycle .

- The outcomes could be the efficient methylation of anilines .

安全和危害

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements are P262 and P280 , suggesting that contact with skin should be avoided and protective gloves/eye protection should be worn.

属性

IUPAC Name |

N-methyl-2-(trifluoromethoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-12-6-4-2-3-5-7(6)13-8(9,10)11;/h2-5,12H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCYZTBLDMTNHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681965 |

Source

|

| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-(trifluoromethoxy)aniline hydrochloride | |

CAS RN |

1215206-13-5 |

Source

|

| Record name | Benzenamine, N-methyl-2-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)

![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)

![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)